molecular formula C8H6NNaO2S3 B13215149 Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate

Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate

Cat. No.: B13215149
M. Wt: 267.3 g/mol
InChI Key: WZUSEGKTSYPCFV-UHFFFAOYSA-M
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Description

Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate typically involves multi-step reactions. One common method includes the reaction of 2-methyl-1,3-thiazole with thiophene-2-sulfinic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

  • Sodium (5-methyl-1,3-thiazol-2-yl)acetate
  • Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
  • Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate

Uniqueness

Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiazole ring with a thiophene-sulfinic acid moiety makes it particularly versatile in various chemical reactions and applications .

Properties

Molecular Formula

C8H6NNaO2S3

Molecular Weight

267.3 g/mol

IUPAC Name

sodium;5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate

InChI

InChI=1S/C8H7NO2S3.Na/c1-5-9-6(4-12-5)7-2-3-8(13-7)14(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

WZUSEGKTSYPCFV-UHFFFAOYSA-M

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)[O-].[Na+]

Origin of Product

United States

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